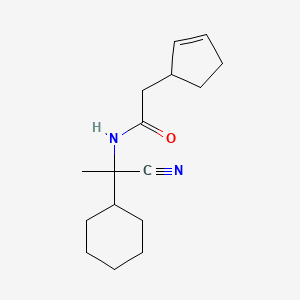

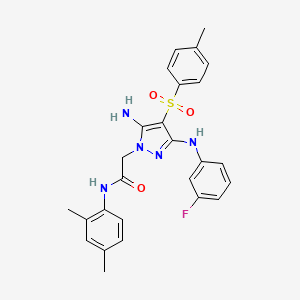

3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

カタログ番号 B2410184

CAS番号:

1359453-24-9

分子量: 482.395

InChIキー: GXBIJDFCFZGIHZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

- 1,2,4-oxadiazole and quinazoline derivatives are synthesized for their potential biological activities, such as antitumor activity. These compounds are characterized by various spectroscopic methods to determine their structure and properties (Maftei et al., 2013).

- The compound’s synthesis involves key steps like cyclization and intramolecular nucleophilic displacement, aiming to incorporate specific functional groups for enhanced activity (Tran et al., 2005).

Biological Activities

- Quinazoline derivatives have shown potential in antimicrobial activities. They are evaluated against various bacterial and fungal strains to assess their efficacy (Yan et al., 2016).

- In the field of medicinal chemistry, these compounds are studied for their potential as psychotropic agents, indicating their relevance in neuroscience research (Orzalesi et al., 1977).

Agricultural Applications

- Certain quinazoline derivatives exhibit herbicidal activities, indicating their potential use in agriculture for controlling weed growth (Huazheng, 2013).

- These compounds are synthesized and tested for their effectiveness against various plant pathogens, contributing to plant protection and crop yield improvement (Gupta et al., 2008).

Environmental Impact

- Quinazoline derivatives are involved in the chemical fixation of carbon dioxide, showcasing their potential role in environmental chemistry and efforts to mitigate climate change (Kimura et al., 2012).

Chemoinformatics and Drug Design

- These compounds are synthesized and structurally characterized, contributing to the database of chemical compounds used in drug design and discovery (El‐Barbary et al., 1995).

- They serve as models for understanding molecular interactions and drug-receptor dynamics, useful in computational chemistry and molecular modeling studies (Fukami et al., 2000).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "4-(trifluoromethyl)aniline", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 4-fluorobenzaldehyde: 4-fluorobenzaldehyde is synthesized from 4-fluorotoluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is synthesized from 4-fluorobenzaldehyde and 2-aminobenzoic acid via a condensation reaction in the presence of sodium hydroxide and acetic acid as reagents.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Synthesis of 4-(trifluoromethyl)aniline: 4-(trifluoromethyl)aniline is synthesized from 4-(trifluoromethyl)toluene via a Friedel-Crafts acylation reaction using thionyl chloride and acetic anhydride as reagents.", "b. Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine: 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine is synthesized from 4-(trifluoromethyl)aniline and ethyl chloroformate via a condensation reaction in the presence of triethylamine and N,N-dimethylformamide as reagents.", "Step 3: Coupling of intermediates to form final product", "3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine are coupled via a condensation reaction in the presence of sodium acetate and ethanol as reagents.", "Step 4: Purification of final product", "The final product is purified via recrystallization from a mixture of ethyl acetate and water, followed by drying over magnesium sulfate and filtration. The product is then washed with sodium bicarbonate solution and dried again to obtain the pure compound." ] } | |

CAS番号 |

1359453-24-9 |

分子式 |

C24H14F4N4O3 |

分子量 |

482.395 |

IUPAC名 |

3-[(4-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H14F4N4O3/c25-17-8-1-13(2-9-17)12-32-22(33)18-10-5-15(11-19(18)29-23(32)34)21-30-20(31-35-21)14-3-6-16(7-4-14)24(26,27)28/h1-11H,12H2,(H,29,34) |

InChIキー |

GXBIJDFCFZGIHZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)

![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2410111.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)